molecular formula C12H15NO3 B1620731 2-[(2-Methylbutanoyl)amino]benzoic acid CAS No. 713493-20-0

2-[(2-Methylbutanoyl)amino]benzoic acid

Cat. No.: B1620731
CAS No.: 713493-20-0
M. Wt: 221.25 g/mol
InChI Key: XZGSYONIZSNCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylbutanoyl)amino]benzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the amino group is substituted with a 2-methylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylbutanoyl)amino]benzoic acid typically involves the acylation of anthranilic acid with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Anthranilic acid + 2-methylbutanoyl chloride → this compound + HCl

The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding carboxylic acids or ketones.
  • Reduction : Reduction reactions can convert the carbonyl group to an alcohol.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
  • Substitution : Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
  • Oxidation : Formation of carboxylic acids or ketones.
  • Reduction : Formation of alcohols.
  • Substitution : Formation of substituted amides or esters.

Scientific Research Applications

2-[(2-Methylbutanoyl)amino]benzoic acid has several applications in scientific research:

  • Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
  • Biology : Studied for its potential biological activity and interactions with enzymes.
  • Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Industry : Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds:

  • 2-Aminobenzoic acid : Lacks the 2-methylbutanoyl group, resulting in different chemical and biological properties.
  • 2-(2-Methylbutanoyl)benzoic acid : Similar structure but without the amino group, leading to different reactivity and applications.

Uniqueness: 2-[(2-Methylbutanoyl)amino]benzoic acid is unique due to the presence of both the 2-methylbutanoyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methylbutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGSYONIZSNCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387998
Record name 2-[(2-methylbutanoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713493-20-0
Record name 2-[(2-methylbutanoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 713493-20-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methylbutanoyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Methylbutanoyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(2-Methylbutanoyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(2-Methylbutanoyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[(2-Methylbutanoyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(2-Methylbutanoyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.